Spectroscopic Data of 2-(2-Chlorophenyl)pyrrole: An In-depth Technical Guide for Researchers
Spectroscopic Data of 2-(2-Chlorophenyl)pyrrole: An In-depth Technical Guide for Researchers
This guide provides a comprehensive technical overview of the spectroscopic data for 2-(2-Chlorophenyl)pyrrole, a molecule of interest in medicinal chemistry and materials science. Designed for researchers, scientists, and drug development professionals, this document delves into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of this compound. In the absence of readily available experimental spectra in peer-reviewed literature, this guide will utilize high-quality predicted data from reputable chemical databases, providing a robust framework for the identification and characterization of this molecule. The methodologies for acquiring and interpreting such spectra are detailed, offering field-proven insights to ensure scientific rigor.
Molecular Structure and Spectroscopic Overview
2-(2-Chlorophenyl)pyrrole is a heterocyclic aromatic compound featuring a pyrrole ring substituted at the 2-position with a 2-chlorophenyl group. This substitution pattern significantly influences the molecule's electronic environment and, consequently, its spectroscopic signatures. Understanding these signatures is paramount for confirming its synthesis and for further studies of its chemical and biological properties.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for 2-(2-Chlorophenyl)pyrrole. It is crucial to note that these are computationally derived values and should be used as a reference for comparison with experimentally obtained data.
Nuclear Magnetic Resonance (NMR) Spectroscopy Data
Table 1: Predicted ¹H NMR Spectral Data for 2-(2-Chlorophenyl)pyrrole
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-1 (N-H) | ~8.2 | Broad Singlet | - |
| H-3 | ~6.4 | Triplet | ~2.5 |
| H-4 | ~6.8 | Triplet | ~2.5 |
| H-5 | ~7.0 | Triplet | ~2.5 |
| Phenyl H (ortho) | ~7.6 | Multiplet | - |
| Phenyl H (meta, para) | ~7.4 | Multiplet | - |
Table 2: Predicted ¹³C NMR Spectral Data for 2-(2-Chlorophenyl)pyrrole
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-2 | ~131 |
| C-3 | ~107 |
| C-4 | ~111 |
| C-5 | ~120 |
| Phenyl C (ipso) | ~132 |
| Phenyl C (ortho, meta, para) | ~127-130 |
| Phenyl C-Cl | ~134 |
Infrared (IR) Spectroscopy Data
Table 3: Predicted IR Absorption Bands for 2-(2-Chlorophenyl)pyrrole
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3450 | Strong, Broad | N-H Stretch |
| ~3100-3000 | Medium | Aromatic C-H Stretch |
| ~1600, ~1470 | Medium-Strong | C=C Aromatic Ring Stretch |
| ~1100 | Medium | C-N Stretch |
| ~750 | Strong | C-Cl Stretch |
| ~740 | Strong | C-H Out-of-plane Bending |
Mass Spectrometry (MS) Data
Table 4: Predicted Key Mass-to-Charge Ratios (m/z) for 2-(2-Chlorophenyl)pyrrole
| m/z | Relative Intensity (%) | Assignment |
| 177/179 | 100/33 | [M]⁺ (Molecular Ion, showing isotopic pattern for Cl) |
| 142 | ~40 | [M-Cl]⁺ |
| 115 | ~30 | [M-C₂H₂Cl]⁺ |
Experimental Protocols for Spectroscopic Analysis
To ensure the acquisition of high-quality, reproducible data, the following detailed experimental protocols are recommended. These protocols are designed to be self-validating, with built-in checks for instrument performance and sample integrity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The acquisition of high-resolution ¹H and ¹³C NMR spectra is fundamental for the structural elucidation of 2-(2-Chlorophenyl)pyrrole.
Protocol Steps:
-
Sample Preparation (KBr Pellet Method): Grind 1-2 mg of solid 2-(2-Chlorophenyl)pyrrole with approximately 100 mg of dry potassium bromide (KBr) powder in an agate mortar until a fine, homogeneous powder is obtained. [1]Press the mixture into a thin, transparent pellet using a hydraulic press. [1]2. Data Acquisition: Record a background spectrum of the empty sample compartment. Place the KBr pellet in the sample holder and record the sample spectrum from 4000 to 400 cm⁻¹.
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Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the ideal technique for determining the molecular weight and fragmentation pattern of the volatile 2-(2-Chlorophenyl)pyrrole.
Protocol Steps:
-
Sample Preparation: Prepare a dilute solution of 2-(2-Chlorophenyl)pyrrole (approximately 1 mg/mL) in a volatile solvent such as dichloromethane (DCM).
-
GC Conditions: Use a gas chromatograph equipped with a capillary column suitable for aromatic compounds (e.g., HP-5MS). A typical temperature program would be to start at a low temperature (e.g., 50 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 280 °C) to ensure elution of the compound. [2][3]3. MS Conditions: Operate the mass spectrometer in electron ionization (EI) mode at 70 eV. Scan a mass range of m/z 40-500. [2]4. Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) should be evident in the molecular ion and any chlorine-containing fragments. [4]
Interpretation of Spectroscopic Data: Field-Proven Insights
NMR Spectra Interpretation
The predicted ¹H NMR spectrum shows distinct regions for the pyrrole and phenyl protons. The N-H proton is expected to be a broad singlet due to quadrupole broadening and exchange. The pyrrole protons will exhibit characteristic coupling patterns. The chemical shifts are influenced by the electron-withdrawing nature of the chlorophenyl group. [5]In the ¹³C NMR spectrum, the number of signals will reflect the symmetry of the molecule. The carbon attached to the chlorine atom will be deshielded, appearing at a higher chemical shift. The substituent chemical shift (SCS) effects of the 2-chlorophenyl group can be used to predict the chemical shifts of the pyrrole ring carbons with reasonable accuracy. [6][7]
IR Spectrum Interpretation
The IR spectrum provides clear evidence for the key functional groups. A broad band around 3450 cm⁻¹ is a hallmark of the N-H stretching vibration in the pyrrole ring. [8]The presence of aromatic C-H stretches above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ region confirms the aromatic nature of both the pyrrole and phenyl rings. [8][9]A strong absorption around 750 cm⁻¹ is characteristic of the C-Cl stretching vibration.
Mass Spectrum Interpretation
The mass spectrum is crucial for confirming the molecular weight of the compound. The molecular ion peak ([M]⁺) should be observed at m/z 177, with a smaller peak at m/z 179 corresponding to the ³⁷Cl isotope. [4]Common fragmentation pathways for 2-substituted pyrroles include the loss of the substituent and cleavage of the pyrrole ring. [10]For 2-(2-Chlorophenyl)pyrrole, the loss of a chlorine radical to give a fragment at m/z 142 is a likely fragmentation pathway.
Conclusion
This technical guide provides a detailed overview of the predicted spectroscopic data (NMR, IR, and MS) for 2-(2-Chlorophenyl)pyrrole, along with robust experimental protocols for data acquisition and in-depth guidance for spectral interpretation. By combining predicted data with established spectroscopic principles and methodologies, researchers can confidently identify and characterize this important heterocyclic compound, paving the way for its further application in scientific research and development.
References
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Abraham, R. J., Lapper, R. D., Smith, K. M., & Unsworth, J. F. (1974). Carbon-13 nuclear magnetic resonance spectra of some substituted pyrroles. Journal of the Chemical Society, Perkin Transactions 2, (9), 1004-1009. [Link]
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University of Colorado Boulder. IR Spectroscopy of Solids. [Link]
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Stenutz, R. NMR chemical shift prediction of pyrroles. [Link]
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Cordell, G. A. (1974). 2-Halopyrroles. II. Mass Spectroscopic Studies. Spectroscopy Letters, 7(5), 235-242. [Link]
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Pearson+. The chemical shifts of the C-2 hydrogen in the spectra of pyrrole... [Link]
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TDI-Brooks. QUANTITATIVE DETERMINATION OF AROMATIC HYDROCARBONS USING SELECTED ION MONITORING GAS CHROMATOGRAPHY/MASS SPECTROMETRY. [Link]
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Al-Sinani, S., et al. (2022). A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae. Molecules, 27(23), 8279. [Link]
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ResearchGate. The FTIR spectrum for Pyrrole. [Link]
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ResearchGate. FTIR spectra (a) polypyrrole, (b) polythiophene, (c) polymer from mixture of pyrrole and thiophene. [Link]
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Liang, X., Guo, Z., & Yu, C. (2013). Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry. Rapid Communications in Mass Spectrometry, 27(21), 2460-2468. [Link]
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